Manganese(2+) neodecanoate

Description

Historical Development of Organomanganese Coordination Complexes

The exploration of organomanganese compounds began in the early 20th century, driven by the quest to understand transition metal-carbon bonds. In 1937, Henry Gilman and Jacob Bailee pioneered the field by reacting phenyllithium with manganese(II) iodide to synthesize phenylmanganese iodide (PhMnI) and diphenylmanganese (Ph~2~Mn). This work established foundational methods for alkylation and arylation of manganese halides, demonstrating that manganese could form stable organometallic species despite its high reduction potential.

Subsequent advancements in the mid-20th century focused on carbonyl derivatives, particularly dimanganese decacarbonyl (Mn~2~(CO)~10~). Researchers discovered that bromination of Mn~2~(CO)~10~ yielded bromopentacarbonylmanganese(I) (BrMn(CO)~5~), which served as a precursor to alkyl and acyl complexes. These discoveries revealed manganese’s ability to stabilize both σ- and π-bonded ligands, broadening its utility in catalytic cycles. For example, the reaction:

$$ \text{BrMn(CO)}5 + \text{RLi} \rightarrow \text{RMn(CO)}5 + \text{LiBr} $$

highlighted manganese’s compatibility with nucleophilic reagents, a property later exploited in designing manganese-based catalysts.

The late 20th century saw a shift toward practical applications, with Cahiez et al. advocating for manganese’s cost-effectiveness and low toxicity compared to precious metals like palladium or platinum. Their 2009 review underscored manganese’s potential in cross-coupling reactions, though challenges such as beta-hydride elimination in dialkylmanganese compounds limited widespread adoption. This period also marked the synthesis of manganese carboxylates, including neodecanoate derivatives, which offered improved stability in organic solvents.

Properties

CAS No. |

84962-58-3 |

|---|---|

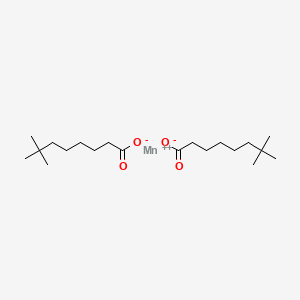

Molecular Formula |

C20H38MnO4 |

Molecular Weight |

397.5 g/mol |

IUPAC Name |

7,7-dimethyloctanoate;manganese(2+) |

InChI |

InChI=1S/2C10H20O2.Mn/c2*1-10(2,3)8-6-4-5-7-9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2 |

InChI Key |

BDPWLKPVAKYQNL-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Mn+2] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Other Metal Neodecanoates

Zinc Neodecanoate

Neodymium Neodecanoate

- Formula : C₃₀H₅₇NdO₆; Molecular weight : 658.02 g/mol .

- Physical state : Blue-purple liquid (60% in heptane) with a density of 0.944 g/mL .

- Applications: Employed in rare-earth catalysis and polymer stabilization. Its higher molecular weight and rare-earth coordination distinguish it from manganese neodecanoate in electronic and optical applications .

Table 1: Key Properties of Metal Neodecanoates

| Property | Manganese(2+) Neodecanoate | Zinc Neodecanoate | Neodymium Neodecanoate |

|---|---|---|---|

| Molecular Formula | C₂₀H₃₈MnO₄ | C₂₀H₃₈O₄Zn | C₃₀H₅₇NdO₆ |

| Molecular Weight (g/mol) | 397.45 | 407.89 | 658.02 |

| Physical State | Liquid/Solid* | Liquid | Liquid (in heptane) |

| Density (g/cm³) | 1.09 | 1.1 | 0.944 |

| Water Solubility | 1.46 g/L | Reacts | Reacts |

| Primary Applications | Resin curing | Paints, corrosion | Rare-earth catalysis |

Comparison with Other Manganese Carboxylates

Manganese Stearate

- Formula: Mn(C₁₈H₃₅O₂)₂; synonyms include manganese distearate .

- Physical state : Solid with low water solubility.

- Applications: Lubricant additive and plastic stabilizer. Unlike manganese neodecanoate, it lacks catalytic activity in polymerization due to its linear alkyl chain and weaker redox activity .

Manganese Carbonate (MnCO₃)

Manganese Chloride (MnCl₂)

- Forms: Anhydrous (CAS 7773-01-5) and monohydrate (CAS 64333-01-3) .

- Applications: Electroplating and precursor for MnO₂ synthesis. Its ionic nature and high water solubility contrast with the organometallic behavior of manganese neodecanoate .

Catalytic Performance in Resin Curing

Manganese neodecanoate is notable for its role as a cobalt-free alternative in radical polymerization. Key findings include:

- With Cumene Hydroperoxide: Achieves ~75% conversion in BADGE-MA/styrene resins, comparable to cobalt(II) 2-ethylhexanoate but with a lag phase .

- With Sodium p-Toluenesulfonate : Eliminates the lag phase but reduces final conversion .

- Ligand Effects : Adding polydentate ligands (e.g., tmtacn) accelerates curing but risks over-polymerization (>90% conversion), altering material properties .

Table 2: Catalytic Comparison in Resin Curing

| Catalyst System | Conversion | Rate | Lag Phase |

|---|---|---|---|

| Mn(neodecanoate)₂ + CHP | ~75% | Moderate | Yes |

| Co(II) 2-ethylhexanoate + CHP | ~75% | Moderate | No |

| Mn(neodecanoate)₂ + tmtacn | >90% | High | No |

CHP = Cumene hydroperoxide; tmtacn = 1,4,7-Trimethyl-1,4,7-triazacyclononane .

Q & A

Q. What are the standard methods for synthesizing and characterizing manganese(2+) neodecanoate in academic research?

- Methodological Answer : this compound can be synthesized by reacting manganese(II) salts (e.g., MnCl₂) with neodecanoic acid in a non-polar solvent under inert conditions. Alternatively, it is commercially available as a mineral spirits solution (8 wt% Mn) . For in situ preparation, mixing Mn(neodecanoate)₂ with polydentate ligands like 1,4,7-trimethyl-1,4,7-triazacyclononane (tmtacn) generates active catalytic species . Characterization involves:

- FTIR spectroscopy : To confirm carboxylate coordination via shifts in ν(COO⁻) bands (~1,550–1,650 cm⁻¹).

- XPS : To verify the Mn(II) oxidation state (binding energy ~640–642 eV for Mn 2p₃/₂).

- Titration : Adapting cobalt neodecanoate methods, such as complexometric titration with EDTA after redox separation of oxidation states .

Q. How does this compound function as a catalyst in radical polymerization reactions?

- Methodological Answer : Mn(neodecanoate)₂ activates alkyl hydroperoxides (e.g., cumene hydroperoxide) to generate radicals that initiate polymerization. The mechanism involves:

Reduction of Mn(III) intermediates to Mn(II) during ligand exchange with carboxylate bridges .

Formation of active Mn-tmtacn complexes that shorten the reaction’s lag period (from hours to minutes) and enhance conversion rates .

Kinetic studies using differential scanning calorimetry (DSC) or real-time FTIR are recommended to monitor exothermic curing profiles and autoacceleration phases .

Advanced Research Questions

Q. How do ligand-to-manganese ratios influence catalytic efficiency and curing kinetics in styrene/BADGE-MA resin systems?

- Methodological Answer : Excess tmtacn ligand (relative to Mn(neodecanoate)₂) accelerates curing by stabilizing Mn in lower oxidation states (e.g., Mn(II)-tmtacn complexes), reducing the lag period to <10 minutes . However, minor deviations in ligand or Mn concentration (±0.1 mM) alter curing profiles significantly. Researchers should:

- Optimize ratios : Use a 1:2 Mn:tmtacn molar ratio to balance lag time and conversion efficiency.

- Analyze contradictions : If lag times vary unexpectedly, conduct UV-Vis spectroscopy to detect ligand dissociation or Mn aggregation.

- Reference systems : Compare with Co(II)-ethylhexanoate systems, which are more robust to compositional fluctuations .

Q. Why does this compound exhibit lower reproducibility in alkene polymerization compared to cobalt-based catalysts, and how can this be addressed?

- Methodological Answer : Mn(neodecanoate)₂’s sensitivity arises from:

- Oxidation state lability : Mn(II/III) redox shifts during catalysis require precise control of O₂ levels and hydroperoxide concentrations.

- Ligand dynamics : tmtacn’s chelation strength affects Mn coordination geometry, influencing radical generation rates .

Mitigation strategies : - Stochastic modeling : Apply Monte Carlo simulations to predict curing behavior under variable Mn/ligand concentrations.

- Additives : Introduce stabilizing agents (e.g., hindered phenols) to suppress premature radical termination.

- Operando spectroscopy : Use Raman or EPR to track Mn speciation during polymerization .

Q. What experimental approaches resolve contradictions in reported lag periods for this compound-initiated polymerization?

- Methodological Answer : Discrepancies in lag periods (e.g., 30 minutes vs. 2 hours) stem from:

- Impurities : Trace protic acids (e.g., residual methacrylic acid) accelerate Mn reduction. Purify reagents via alumina columns .

- Temperature gradients : Use isothermal calorimetry to standardize curing conditions.

- Data normalization : Express lag times relative to gelation points (detected via rheology) rather than fixed time intervals .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.